Terephthalic-carboxy-13C2 acid

Catalog No.
S766248
CAS No.
121191-53-5
M.F
C8H6O4
M. Wt
168.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalic-carboxy-13C2 acid

CAS Number

121191-53-5

Product Name

Terephthalic-carboxy-13C2 acid

IUPAC Name

terephthalic acid

Molecular Formula

C8H6O4

Molecular Weight

168.12 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1

InChI Key

KKEYFWRCBNTPAC-BFGUONQLSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)[13C](=O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Terephthalic-carboxy-13C2 acid serves as a highly sensitive internal standard in solid-state 13C NMR spectroscopy .
  • Due to the enrichment of the carbon-13 isotope, the signal from these specific carbon atoms becomes stronger and easier to distinguish from background noise, allowing researchers to accurately measure chemical shifts and study the structure and dynamics of various materials .

Isotope Tracing Studies:

  • The presence of the carbon-13 isotope allows researchers to track the metabolic pathway of terephthalic acid in biological systems .
  • By incorporating terephthalic-carboxy-13C2 acid into a system, scientists can monitor its uptake, conversion, and excretion, providing valuable insights into its biodegradation pathways and environmental fate .

Material Science Research:

  • Terephthalic-carboxy-13C2 acid can be used as a building block in the synthesis of specifically labeled polymers for material science research .
  • The carbon-13 enrichment allows researchers to probe the structure and properties of these materials using various spectroscopic techniques, such as solid-state NMR, providing valuable information for developing new materials with desired properties.

Terephthalic-carboxy-13C2 acid, with the chemical formula C8H6O4 and CAS number 121191-53-5, is an isotopically labeled derivative of terephthalic acid. It is characterized by the incorporation of two carbon-13 isotopes, making it a valuable compound for various research applications, particularly in the fields of chemistry and biochemistry. The compound appears as a white to off-white solid and has a melting point greater than 300 °C, indicating its thermal stability .

  • Dust: Inhalation of dust particles may irritate the respiratory tract.
  • Ingestion: Ingestion of large amounts may cause gastrointestinal discomfort.
Involving labeled precursors.
  • Chemical Synthesis: Utilizing traditional organic synthesis techniques, such as Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst.
  • These methods ensure that the final product retains its isotopic integrity while providing high yields.

    Terephthalic-carboxy-13C2 acid is primarily used in research settings:

    • Metabolic Studies: Its isotopic labeling makes it useful for tracing metabolic pathways in organisms.
    • Polymer Production: It serves as a precursor in synthesizing polyesters like polyethylene terephthalate (PET), which is widely used in textiles and packaging materials.
    • Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural analysis.

    Interaction studies involving terephthalic-carboxy-13C2 acid focus on its behavior in biological systems and its interactions with other biomolecules. These studies help elucidate metabolic pathways and the compound's role within various biochemical contexts. The isotopic labeling allows researchers to track its incorporation into larger biomolecules or its degradation products over time.

    Terephthalic-carboxy-13C2 acid shares structural similarities with several related compounds. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    Terephthalic AcidC8H6O4Parent compound; widely used in polyester production.
    Isophthalic AcidC8H6O4Isomer with different properties; used in specialty plastics.
    Phthalic AcidC8H6O4Lower melting point; used in plasticizers and dyes.
    1,4-Cyclohexanedicarboxylic AcidC8H10O4Different ring structure; used in nylon production.

    The uniqueness of terephthalic-carboxy-13C2 acid lies primarily in its isotopic labeling, which allows it to be utilized specifically for tracing and analytical applications that require precise tracking of molecular pathways without interference from non-labeled counterparts .

    XLogP3

    2

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Wikipedia

    Benzene-1,4-(~13~C_2_)dicarboxylic acid

    Dates

    Modify: 2024-04-14

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